molecular formula C15H22O2Si B8574567 4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one CAS No. 119229-09-3

4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one

Cat. No. B8574567
Key on ui cas rn: 119229-09-3
M. Wt: 262.42 g/mol
InChI Key: MXQNFZNLFDXTMA-UHFFFAOYSA-N
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Patent
US07074863B2

Procedure details

To a solution of 4-hydroxy-1-indanone (25.0 g, 169 mmol) in DMF (500 ml) was triethylamine (22.2 g, 220 mmol) added, to the resulting solution was tert-butyldimethylchlorosilane (28.0 g, 186 mmol) added. The reaction mixture was stirred overnight at room temperature and treated with water (500 ml) and extracted with diethyl ether (500 ml). The organic phase was collected and dried over sodium sulfate. Evaporation gave a yellow oil which was distilled under reduced pressure to give the indanone (36.68 g, 140 mmol, 82.7%) as a colourless oil (120–121° C./0.1 mbar).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
82.7%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:11].C(N(CC)CC)C.[C:19]([Si:23]([CH3:26])([CH3:25])Cl)([CH3:22])([CH3:21])[CH3:20].O>CN(C=O)C>[O:1]([C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:11])[Si:23]([C:19]([CH3:22])([CH3:21])[CH3:20])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C2CCC(C2=CC=C1)=O
Step Two
Name
Quantity
22.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
28 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added, to the resulting solution
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (500 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O([Si](C)(C)C(C)(C)C)C1=C2CCC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 140 mmol
AMOUNT: MASS 36.68 g
YIELD: PERCENTYIELD 82.7%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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